molecular formula C15H19NO2 B3175785 Ethyl 2,2,4-trimethyl-1,2-dihydroquinoline-6-carboxylate CAS No. 959290-57-4

Ethyl 2,2,4-trimethyl-1,2-dihydroquinoline-6-carboxylate

Cat. No.: B3175785
CAS No.: 959290-57-4
M. Wt: 245.32 g/mol
InChI Key: SPTWHGASFFFKIB-UHFFFAOYSA-N
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Description

Ethyl 2,2,4-trimethyl-1,2-dihydroquinoline-6-carboxylate is a synthetic compound belonging to the quinoline family. Quinoline derivatives are known for their diverse biological activities and industrial applications. This compound, in particular, has garnered attention due to its potential use as an antioxidant and its role in various chemical reactions.

Mechanism of Action

Target of Action

Ethyl 2,2,4-trimethyl-1,2-dihydroquinoline-6-carboxylate, also known as TMQ, is a derivative of quinoline . It is primarily used as an antioxidant in various applications . Its primary targets are the molecules that are prone to oxidation, such as fats in pet foods and rubber technologies .

Mode of Action

TMQ acts as an antioxidant by donating hydrogen atoms to free radicals, thereby neutralizing them and preventing them from causing oxidative damage .

Biochemical Pathways

It is known that tmq can inhibit lipid peroxidation . Lipid peroxidation is a process in which free radicals “steal” electrons from the lipids in cell membranes, resulting in cell damage. By neutralizing these free radicals, TMQ helps to protect cells from damage .

Pharmacokinetics

It is known that tmq is used in various applications due to its stability and low reactivity . These properties suggest that TMQ may have a long half-life and may be slowly metabolized and excreted.

Result of Action

The primary result of TMQ’s action is the prevention of oxidative damage. By neutralizing free radicals, TMQ helps to protect various substances from oxidative damage, thereby preserving their integrity and functionality .

Action Environment

The efficacy and stability of TMQ can be influenced by various environmental factors. For example, TMQ is often used in environments where oxidation is likely to occur, such as in the presence of heat, light, or certain chemicals . In these environments, TMQ can effectively prevent oxidative damage and extend the lifespan of the substances it protects .

Biochemical Analysis

Biochemical Properties

Ethyl 2,2,4-trimethyl-1,2-dihydroquinoline-6-carboxylate plays a significant role in biochemical reactions due to its antioxidant activity. It interacts with various enzymes, proteins, and other biomolecules to neutralize free radicals and prevent oxidative damage. One of the key interactions is with the enzyme NADP-dependent isocitrate dehydrogenase (NADP-IDH), which generates NADPH, a crucial cofactor in cellular defense mechanisms against oxidative stress . Additionally, this compound may interact with other biomolecules involved in detoxification and cellular metabolism.

Cellular Effects

This compound has been shown to influence various cellular processes. It can affect cell signaling pathways, gene expression, and cellular metabolism. For instance, it has been observed to reduce oxidative stress by decreasing the levels of pro-inflammatory cytokines and NF-κB mRNA, as well as lowering the concentration of immunoglobulin G . These effects suggest that this compound may play a role in modulating immune responses and maintaining cellular homeostasis.

Molecular Mechanism

The molecular mechanism of action of this compound involves its antioxidant properties. It exerts its effects by scavenging free radicals and inhibiting lipid peroxidation. The compound may also bind to specific biomolecules, such as enzymes and proteins, to modulate their activity. For example, it has been shown to interact with NADP-IDH, enhancing its activity and promoting the generation of NADPH . This interaction helps to maintain the redox balance within cells and protect against oxidative damage.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been studied over time. The compound has been found to be relatively stable, with minimal degradation observed under standard laboratory conditions Long-term studies have shown that this compound can maintain its antioxidant activity and continue to protect cells from oxidative stress over extended periods

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low to moderate doses, the compound has been shown to provide antioxidant protection and improve overall health. At high doses, it may cause adverse effects such as weight loss, changes in liver and kidney function, and increased mortality . These findings highlight the importance of determining the optimal dosage for therapeutic applications while minimizing potential toxic effects.

Metabolic Pathways

This compound is involved in various metabolic pathways, particularly those related to oxidative stress and detoxification. It interacts with enzymes such as NADP-IDH to generate NADPH, which is essential for maintaining cellular redox balance . The compound may also influence other metabolic pathways by modulating the activity of key enzymes and affecting metabolite levels.

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through interactions with specific transporters and binding proteins. These interactions help to localize the compound to areas where it is needed most, such as sites of oxidative stress. The distribution of this compound within cells can affect its overall efficacy and function .

Subcellular Localization

The subcellular localization of this compound is crucial for its activity and function. The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications. For example, it may localize to mitochondria, where it can exert its antioxidant effects and protect against mitochondrial oxidative damage . Understanding the subcellular localization of this compound can provide insights into its mechanism of action and potential therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of ethyl 2,2,4-trimethyl-1,2-dihydroquinoline-6-carboxylate typically involves the reaction of 2,2,4-trimethyl-1,2-dihydroquinoline with ethyl chloroformate under basic conditions. The reaction is carried out in the presence of a base such as potassium carbonate in an organic solvent like dimethylformamide (DMF). The reaction mixture is stirred at room temperature for several hours, followed by purification through recrystallization or column chromatography .

Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the synthesis process .

Types of Reactions:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions include various quinoline derivatives with altered functional groups, which can exhibit different chemical and biological properties .

Scientific Research Applications

Comparison with Similar Compounds

Uniqueness: Ethyl 2,2,4-trimethyl-1,2-dihydroquinoline-6-carboxylate stands out due to its specific structural features, which enhance its antioxidant activity and make it suitable for various applications. Its ethyl ester group provides additional stability and solubility, making it more effective in certain industrial and biological contexts .

Properties

IUPAC Name

ethyl 2,2,4-trimethyl-1H-quinoline-6-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H19NO2/c1-5-18-14(17)11-6-7-13-12(8-11)10(2)9-15(3,4)16-13/h6-9,16H,5H2,1-4H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SPTWHGASFFFKIB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC2=C(C=C1)NC(C=C2C)(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H19NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID501200836
Record name Ethyl 1,2-dihydro-2,2,4-trimethyl-6-quinolinecarboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501200836
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

245.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

959290-57-4
Record name Ethyl 1,2-dihydro-2,2,4-trimethyl-6-quinolinecarboxylate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=959290-57-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Ethyl 1,2-dihydro-2,2,4-trimethyl-6-quinolinecarboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501200836
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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